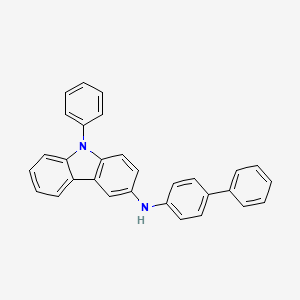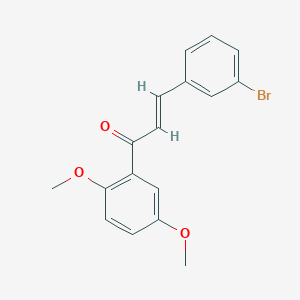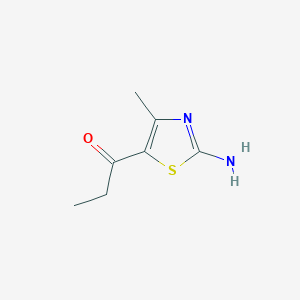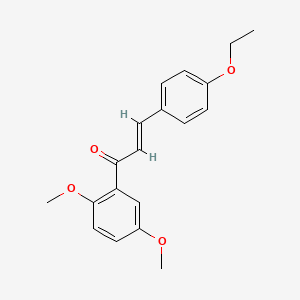
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, also known as DPEP, is a chemical compound that belongs to the family of chalcones. Chalcones are a class of organic compounds that are widely studied for their pharmacological properties. DPEP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exerts its biological activities through various signaling pathways. For example, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. For example, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in cells. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8. In addition, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its low toxicity. (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been found to be relatively non-toxic to cells and animals at concentrations used in experiments. Another advantage is its stability. (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to explore its structure-activity relationship and develop more potent analogs of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Additionally, the use of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one should be explored to improve its bioavailability and targeting.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-11-18(20)17-13-16(21-2)10-12-19(17)22-3/h5-13H,4H2,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZRBAHPLYMSTA-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



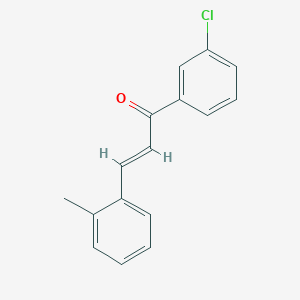

![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)


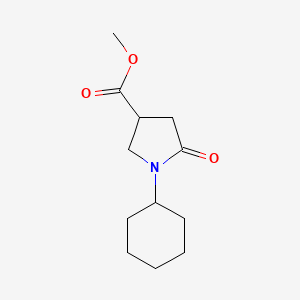
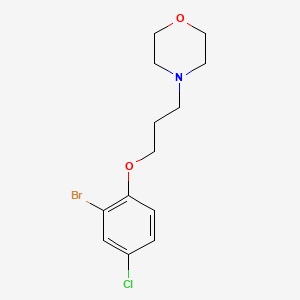
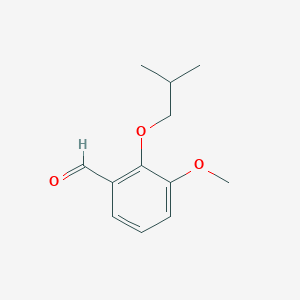
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)


